Cas no 2228459-70-7 (4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol)

4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol
- EN300-1992041
- 2228459-70-7
-
- インチ: 1S/C8H13ClN2O/c1-6(12)3-4-7-8(9)10-5-11(7)2/h5-6,12H,3-4H2,1-2H3
- InChIKey: YUGQQYAEIRDYIS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CCC(C)O)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 188.0716407g/mol
- どういたいしつりょう: 188.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38Ų
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992041-0.05g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1992041-10g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1992041-5g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-1992041-2.5g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1992041-1.0g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 1g |
$1801.0 | 2023-05-31 | ||
Enamine | EN300-1992041-5.0g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 5g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1992041-10.0g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 10g |
$7742.0 | 2023-05-31 | ||
Enamine | EN300-1992041-0.1g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1992041-0.25g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1992041-0.5g |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol |
2228459-70-7 | 0.5g |
$809.0 | 2023-09-16 |
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol 関連文献
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-olに関する追加情報
4-(4-Chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol: A Comprehensive Overview
The compound 4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol (CAS No. 2228459-70-7) is a chemically synthesized organic molecule with a unique structure and diverse applications. This compound belongs to the class of imidazole derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a butanediol backbone substituted with a 4-chloroimidazole ring at the 5-position, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol through various routes, including nucleophilic substitution and coupling reactions. These methods have improved the scalability and cost-effectiveness of producing this compound, making it more accessible for industrial applications. Researchers have also explored the stereochemistry of this compound, revealing its potential as a chiral building block in asymmetric synthesis.
The imidazole ring in this compound plays a crucial role in its reactivity and functionality. The presence of the chlorine substituent at the 4-position enhances the electron-withdrawing effects, making the molecule more susceptible to electrophilic attacks. This property has been exploited in the development of new drug candidates targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities, paving the way for future therapeutic applications.
In addition to its pharmaceutical potential, 4-(4-chloro-1-methyl-1H-imidazol-5-yl)butan-2-ol has found applications in material science as a precursor for advanced polymers and coatings. Its ability to form stable bonds with other functional groups makes it an ideal candidate for developing high-performance materials with tailored properties. Recent research has focused on optimizing its polymerization conditions to achieve better control over molecular weight and chain architecture.
From an environmental perspective, understanding the degradation pathways of 4-(4-chloro-1-methyl-1H-imidazol-5-yli butan -2 -ol is essential for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. This knowledge is critical for designing sustainable chemical processes that minimize environmental footprint.
Furthermore, computational chemistry tools have been employed to study the electronic structure and reactivity of this compound at the molecular level. Density functional theory (DFT) calculations have provided insights into its bonding characteristics and reaction mechanisms, aiding in the design of more efficient synthetic routes and applications.
In conclusion, 4-(4-chloro -1 -methyl -1 H -imidazol -5 -yl ) butan -2 -ol (CAS No. 2228459 -70 -7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, make it a subject of continued research interest. As scientific understanding deepens, this compound is expected to contribute even more to the advancement of modern chemistry and related fields.
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